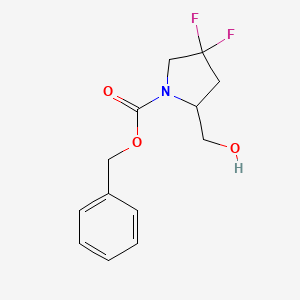

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a benzyl carbamate protecting group and a hydroxymethyl substituent at the 2-position. The 4,4-difluoro substitution on the pyrrolidine ring enhances metabolic stability and modulates electronic properties, while the hydroxymethyl group provides a site for further functionalization .

Properties

IUPAC Name |

benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMBOEZEGTXNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor containing the difluoro and hydroxymethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound with a pyrrolidine ring substituted with difluoromethyl and methylsulfonyloxymethyl groups. It has several applications in scientific research as a building block.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉F₂N₁O₄S

- Molecular Weight : 307.36 g/mol

- CAS Number : 5211-23-4

The presence of difluoromethyl and methanesulfonyloxy groups contributes to its unique properties and biological activities.

Synthesis

The synthesis of Benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves multiple steps. A common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the difluoromethyl group and the methylsulfonyloxymethyl group. The final step involves the esterification of the carboxylate group with benzyl alcohol. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production of this compound may involve similar synthetic routes but on a larger scale and purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The methylsulfonyloxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with the target molecule.

Biological Activity

Benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. It exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Cell Signaling Pathways : It could affect cell signaling pathways related to cell proliferation and apoptosis, which is crucial for its potential anticancer activity.

Comparison to Similar Compounds

| Compound | Uniqueness |

|---|---|

| Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Benzyl 4,4-difluoro-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Benzyl 4,4-difluoro-2-(bromomethyl)pyrrolidine-1-carboxylate | Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the methylsulfonyloxymethyl group, which imparts distinct chemical reactivity and biological activity. |

Mechanism of Action

The mechanism by which Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Protecting Groups

Benzyl vs. tert-Butyl Carbamate Derivatives

- Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: The benzyl group is removed via hydrogenolysis (e.g., H₂/Pd-C), making it suitable for acid-sensitive intermediates. However, benzyl derivatives may face stability challenges during storage or synthesis, as seen in discontinued analogs like Benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate (CAS 2287313-72-6) .

- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 317354-91-9): The tert-butyl group requires acidic conditions (e.g., TFA) for deprotection, offering compatibility with base-sensitive functionalities. This derivative has a lower molecular weight (237.24 g/mol vs. ~349 g/mol for benzyl analogs) and improved stability under standard storage (2–8°C) .

Table 1: Key Properties of Protecting Group Variants

Functional Group Modifications

Hydroxymethyl vs. Methoxyacetyl or Mesyloxy Substituents

- Hydroxymethyl Group : Present in the target compound, this group is amenable to oxidation (to carboxylic acids) or substitution (e.g., tosylation). It is critical for synthesizing prodrugs or linking pharmacophores .

- Methoxyacetyl Substituent (tert-Butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate, CAS 2158576-32-8): Introduces an ester moiety, altering solubility and reactivity.

- Mesyloxy Group (Benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate): Acts as a superior leaving group for nucleophilic substitution reactions, facilitating further derivatization .

Stereochemical Variations

The (S)-enantiomer of tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 215918-21-1) is explicitly synthesized for chiral applications. Enantiopure compounds are vital in drug design, as seen in ATX inhibitors, where stereochemistry impacts target binding and efficacy .

Physicochemical and Stability Considerations

- Fluorine Effects: The 4,4-difluoro substitution increases ring rigidity and electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs .

- Storage : Most derivatives require storage at 2–8°C due to sensitivity to hydrolysis or oxidation .

Biological Activity

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H15F2NO3

- Molecular Weight : 271.26 g/mol

- CAS Number : 2679940-23-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits notable antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.

- Enzyme Inhibition : Research has shown that this compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways in target organisms. For example, it has been noted to inhibit epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .

- Cytotoxicity : In vitro studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways.

The proposed mechanisms of action for this compound include:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell proliferation and survival, leading to reduced growth in cancer cells.

- Modulation of Inflammatory Pathways : By inhibiting sEH and other inflammatory mediators, the compound may reduce inflammation-related symptoms and conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed an IC50 value of approximately 25 µM for MCF-7 cells, indicating moderate cytotoxicity. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.